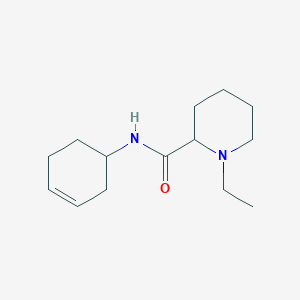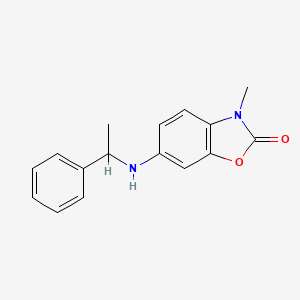![molecular formula C17H19NO2 B7593864 Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone, also known as FM2-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinyl-furanone derivatives and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone involves the binding of the compound to specific target proteins. This binding can result in the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of gene expression. This compound has been shown to bind to various proteins, including histone deacetylases, cyclin-dependent kinases, and proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. This compound has also been shown to modulate the activity of enzymes involved in the regulation of cellular processes, such as apoptosis and cell cycle progression.
実験室実験の利点と制限
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a high degree of selectivity for specific target proteins, which allows for more precise studies. However, this compound does have some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
将来の方向性
There are several future directions for the study of Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone. One area of interest is the development of new derivatives of this compound that have improved solubility and selectivity. Another area of interest is the investigation of the potential use of this compound in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has various biochemical and physiological effects and has been used in studies involving cancer, inflammation, and neurodegenerative diseases. While this compound has advantages for use in lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of this compound and its derivatives for the treatment of various diseases.
合成法
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone can be synthesized using a multistep process. The first step involves the synthesis of 2-methyl-4-(2-methylphenyl)pyrrolidine, which is then reacted with furan-2-carbaldehyde to form the intermediate product. This intermediate product is then reacted with methylamine to form the final product, this compound.
科学的研究の応用
Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of gene expression. This compound has been used in studies involving cancer, inflammation, and neurodegenerative diseases.
特性
IUPAC Name |
furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-6-3-4-7-15(12)14-10-13(2)18(11-14)17(19)16-8-5-9-20-16/h3-9,13-14H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTIYKDTBHAFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1C(=O)C2=CC=CO2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)



![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)

![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)

![Ethyl 2,3-dimethyl-2-[(4-methyl-1,3-thiazole-5-carbonyl)amino]butanoate](/img/structure/B7593886.png)
